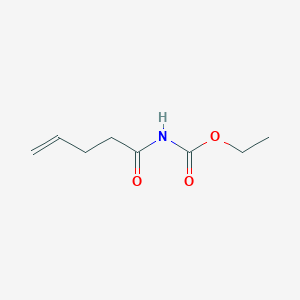

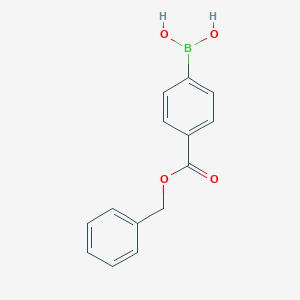

![molecular formula C7H8N4 B063721 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amin CAS No. 178885-60-4](/img/structure/B63721.png)

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is employed in the development of new materials and catalysts for chemical reactions.

Wirkmechanismus

Target of Action

The primary targets of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .

Mode of Action

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine interacts with its targets by decreasing NF-kappa-B DNA-binding activity and inhibiting NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

The compound affects the NF-kappa-B signaling pathway, which plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappa-B has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine’s action include the induction of DNA damage, gene mutation, and chromosomal anomalies . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.

Biochemische Analyse

Biochemical Properties

It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a melting point of 284-286°C .

Vorbereitungsmethoden

The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:

Michael Addition: The initial step involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates.

Intramolecular Cyclization: This is followed by an intramolecular cyclization reaction to form the imidazopyridine core.

Functional Group Transformations: The resulting pyridine carboxylate can undergo various transformations to yield carboxylic acids, amides, and amines.

Industrial production methods often employ eco-friendly and efficient synthetic routes, such as air oxidation in aqueous media, to produce 2-substituted-1H-imidazo[4,5-b]pyridines .

Analyse Chemischer Reaktionen

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted imidazopyridines and their derivatives .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine can be compared with other similar compounds, such as:

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: This compound has a phenyl group at the 6-position, which imparts different biological activities and chemical properties.

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties, this compound is commonly found in well-cooked meat and fish.

The uniqueness of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine lies in its structural simplicity and versatility, making it a valuable scaffold for the development of new bioactive molecules .

Eigenschaften

IUPAC Name |

1-methylimidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQKHZOGAWOVTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)

![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)